Eperisone-d10 Hydrochloride

CAS No.:

Cat. No.: VC16670427

Molecular Formula: C17H26ClNO

Molecular Weight: 305.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26ClNO |

|---|---|

| Molecular Weight | 305.9 g/mol |

| IUPAC Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |

| Standard InChI Key | GTAXGNCCEYZRII-WGXYFZCDSA-N |

| Isomeric SMILES | [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CC)([2H])[2H])([2H])[2H])[2H].Cl |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

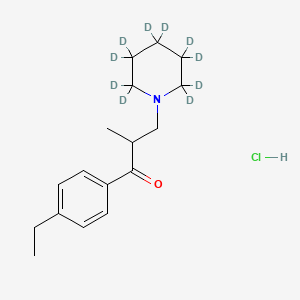

Eperisone-d10 Hydrochloride features a piperidinyl moiety attached to a 4-ethylphenyl group, with deuterium atoms replacing hydrogen at ten specific positions (Figure 1). The structural formula reflects this isotopic substitution, primarily within the piperidine ring and adjacent methyl groups . The SMILES notation (O=C(C(C)CN1C([2H])([2H])...Cl) and InChI key (InChI=1S/C17H25NO.ClH...) provide precise representations of its stereochemistry .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 305.91 g/mol | |

| CAS Number | 1246819-46-4 | |

| Purity | >95% (HPLC) | |

| Melting Point | 167°C (decomposition) |

Deuterium Labeling Rationale

Deuterium incorporation at strategic positions minimizes first-pass metabolism by cytochrome P450 enzymes, prolonging the compound’s half-life in vivo . This isotopic effect is critical for mass spectrometry-based assays, where Eperisone-d10 Hydrochloride acts as an internal standard to quantify the non-deuterated parent drug in biological matrices .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Eperisone-d10 Hydrochloride involves a multi-step process:

-

Intermediate Preparation: Deuterated piperidine derivatives are synthesized via catalytic deuteration of precursor alkenes .

-

Coupling Reactions: The deuterated piperidine is coupled with 4-ethylpropiophenone intermediates under alkaline conditions.

-

Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the final product .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Deuteration Catalyst | Pd/C under atmosphere | 85–90% |

| Reaction Temperature | 50–60°C | — |

| Purification Method | Recrystallization (Ethanol) | >95% |

Analytical Validation

High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate deuterium incorporation . Stability studies indicate that the compound remains intact for 24 months when stored at -20°C under inert conditions .

Pharmacological Profile and Mechanism of Action

Central Muscle Relaxation

Eperisone-d10 Hydrochloride retains the pharmacological activity of its parent compound, acting as a centrally acting muscle relaxant. It inhibits polysynaptic reflexes in the spinal cord and suppresses γ-motor neuron activity, reducing muscle hypertonia .

Vasodilatory Effects

The compound also exhibits calcium channel-blocking properties, leading to peripheral vasodilation and improved blood flow in skeletal muscles . This dual mechanism alleviates conditions like cervical spondylosis and lumbar canal stenosis .

Table 3: Pharmacokinetic Parameters (Rat Model)

Applications in Research and Industry

Analytical Reference Standard

Eperisone-d10 Hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Eperisone in plasma and urine, achieving picogram-level sensitivity .

Metabolic Studies

Deuterium labeling enables tracking of metabolic pathways, revealing hepatic oxidation and renal excretion as primary elimination routes .

Formulation Stability Testing

Pharmaceutical manufacturers use the compound to assess shelf-life under accelerated degradation conditions (40°C/75% RH), ensuring batch consistency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume